molecular formula C16H18OS2 B5706002 1-Ethylsulfanyl-4-(4-ethylsulfanylphenoxy)benzene

1-Ethylsulfanyl-4-(4-ethylsulfanylphenoxy)benzene

Cat. No.: B5706002
M. Wt: 290.4 g/mol
InChI Key: DPTOTECKAVMYQW-UHFFFAOYSA-N
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Description

1-Ethylsulfanyl-4-(4-ethylsulfanylphenoxy)benzene is an organic compound characterized by the presence of ethylsulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethylsulfanyl-4-(4-ethylsulfanylphenoxy)benzene typically involves the reaction of 4-bromo-1-ethylsulfanylbenzene with 4-ethylsulfanylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethylsulfanyl-4-(4-ethylsulfanylphenoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the benzene ring without ethylsulfanyl groups.

    Substitution: Formation of nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

1-Ethylsulfanyl-4-(4-ethylsulfanylphenoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 1-Ethylsulfanyl-4-(4-ethylsulfanylphenoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfanyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethylsulfanyl-4-(4-ethylsulfanylphenyl)benzene
  • 1-(Ethylsulfanyl)-4-(phenylsulfanyl)benzene

Uniqueness

1-Ethylsulfanyl-4-(4-ethylsulfanylphenoxy)benzene is unique due to the presence of both ethylsulfanyl and phenoxy groups attached to the benzene ring. This structural feature imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, compared to similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

1-ethylsulfanyl-4-(4-ethylsulfanylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18OS2/c1-3-18-15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTOTECKAVMYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)OC2=CC=C(C=C2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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